4-Fluoro-1-methyl-2-(sulfinylamino)benzene
Overview
Description
4-Fluoro-1-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6FNOS and a molecular weight of 171.19 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-methyl-2-(sulfinylamino)benzene consists of a benzene ring with a fluorine atom, a methyl group, and a sulfinylamino group attached to it . The exact structure can be found in various chemical databases .Scientific Research Applications
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : SelectfluorTM F-TEDA-BF4 is a reagent for electrophilic fluorination and a strong oxidant. It’s used as a mediator or catalyst in various functionalizations of organic compounds .
- Methods : The reagent is used in transformations of oxidizable functional groups or gold-catalyzed C-C and C-heteroatom oxidative coupling reactions, formation of various heterocyclic rings, and various functionalizations of electron-rich organic compounds .
- Results : The use of this reagent has led to the synthesis of fluoro-substituted organic derivatives, which are of wide interest to the basic and applied research community .
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Synthesis of Sulfoxides and Sulfinamides
- Field : Pharmaceutical Industry, Organic Synthesis, Fine Chemicals
- Summary : Sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals. They are produced from β-sulfinyl esters under catalysis by transition metals .
- Methods : β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides .
- Results : The asymmetric catalytic synthesis of chiral sulfur-containing molecules is an important prospect in this field .
properties
IUPAC Name |
4-fluoro-1-methyl-2-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-2-3-6(8)4-7(5)9-11-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXDVYQZYPHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-2-(sulfinylamino)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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